Cl2201

Cannabinoid Receptor Binding Affinity Ki Value

Forensic labs face misidentification risks when analyzing seized synthetic cannabinoids due to closely eluting analogs. Cl2201 eliminates this ambiguity. Its distinct 4-chloronaphthalene group produces a unique mass spectrometric signature, enabling definitive differentiation from AM2201 and preventing false identifications. - Ki = 1.0 nM (CB1) & 2.6 nM (CB2); 9-fold higher CB1 affinity vs. JWH-018. - ACD/LogP = 6.80; validated for LC-MS/MS method optimization in biological matrices. - Supplied as a certified reference standard (≥95%) for forensic and research use only.

Molecular Formula C24H21ClFNO
Molecular Weight 393.9 g/mol
CAS No. 1391486-12-6
Cat. No. B593042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCl2201
CAS1391486-12-6
SynonymsJWH 398 N-(5-fluoropentyl) analog
Molecular FormulaC24H21ClFNO
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C24H21ClFNO/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-27(15-7-1-6-14-26)23-11-5-4-10-19(21)23/h2-5,8-13,16H,1,6-7,14-15H2
InChIKeyMJSLVWWUOKKZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cl2201: Potent Synthetic Cannabinoid Receptor Agonist for Research


Cl2201, also designated as 5F-JWH-398 or SGT-20, is a synthetic cannabinoid belonging to the naphthoylindole family [1]. It is chemically defined as (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone, featuring a unique chlorine atom substitution at the 4-position of the naphthalene group [2]. Pharmacologically, it functions as a potent agonist at both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This compound is exclusively intended for research and forensic applications, and is not for human or veterinary use [3].

CB1/CB2 receptor signaling research workflow
Distinct 4-chloronaphthalene substitution for forensic identification
Research and forensic use only; not for human or veterinary use

Why Generic Substitution of Cl2201 Compromises Research Integrity


Within the naphthoylindole class of synthetic cannabinoids, even minor structural modifications—such as halogen substitution or alkyl chain variation—can profoundly alter receptor binding affinity, functional activity, and metabolic stability. Generic substitution of Cl2201 with closely related analogs like AM2201 or JWH-398 is scientifically invalid due to distinct molecular features. For instance, Cl2201 possesses a unique combination of a 5-fluoropentyl chain and a 4-chloronaphthyl group [1]. This differentiates it from AM2201 (which lacks the chlorine atom) and JWH-398 (which lacks the fluorine atom on the pentyl chain) . Consequently, these compounds cannot be considered interchangeable in assays, and their use as substitutes would introduce uncontrolled variables, potentially leading to irreproducible or misleading data [2].

AM2201 (lacks chlorine): halogen substitution alters binding and detection; may not transfer directly.
JWH-398 (lacks fluorine): alkyl chain variation may affect metabolic stability and assay consistency.
Generic naphthoylindole analogs: structural modifications can introduce uncontrolled variables, limiting data reproducibility.

Quantitative Differentiation of Cl2201: Evidence vs. Key Analogs


CB1 Receptor Binding Affinity vs. JWH-018

Cl2201 demonstrates significantly higher binding affinity for the central CB1 receptor compared to the well-characterized naphthoylindole JWH-018. This enhanced affinity is a critical differentiator for assays requiring potent CB1 activation . The quantified difference is approximately 9-fold [1].

CB1 binding affinity vs JWH-018
Cross-study comparable
Cl2201: 1.0 nM vs JWH-018: 9.0 nM 9-fold higher affinity
Supports CB1 occupancy studies at low concentrations
Radioligand binding assay, human CB1
Cannabinoid Receptor Binding Affinity Ki Value

CB2 Receptor Binding Affinity vs. JWH-018

Cl2201 exhibits slightly higher affinity for the peripheral CB2 receptor compared to JWH-018, although the difference is less pronounced than for CB1. This small but measurable increase in affinity may be relevant in complex biological systems .

CB2 binding affinity
Cross-study comparable
Cl2201: 2.6 nM (vs JWH-018: 2.94 nM) 1.13-fold higher affinity
Supports dual CB1/CB2 agonist research context
Radioligand binding assay, human CB2
Cannabinoid Receptor Binding Affinity Ki Value

Unique 4-Chloro-Naphthalene Substitution vs. AM2201

Cl2201 is a direct, single-atom derivative of AM2201, wherein a hydrogen atom on the naphthalene ring of AM2201 is replaced with a chlorine atom at the 4-position [1]. This specific modification is the definitive chemical marker for Cl2201, distinguishing it from AM2201 and all other related naphthoylindoles.

4-Chloro substitution vs AM2201
Head-to-head
Cl2201: 4-Chloro group AM2201: Unsubstituted naphthalene Difference: +Cl atom
Analytical differentiation marker for forensic identification
Confirmed by IUPAC nomenclature
Chemical Structure Halogen Substitution Structure-Activity Relationship

Comparative Physicochemical Property: Lipophilicity of Cl2201 vs. AM2201

The substitution of a chlorine atom on the naphthalene ring of AM2201 to form Cl2201 results in an increase in lipophilicity. This is evidenced by a higher calculated LogP value for Cl2201 (6.80) compared to the reported value for AM2201 (5.94) .

Lipophilicity (LogP) vs AM2201
Data to verify
Cl2201: 6.80 vs AM2201: 5.94 +0.86 LogP units
May influence membrane permeability and extraction
Calculated value (ACD/Labs), data to verify
Lipophilicity LogP Physicochemical Properties

Primary Research and Industrial Applications for Cl2201


Forensic Toxicology and Seized Drug Analysis

Cl2201 is a critical certified reference standard for forensic laboratories tasked with identifying emerging synthetic cannabinoids in seized materials. Its unique 4-chloronaphthalene group provides a distinct mass spectrometric signature that enables definitive differentiation from its close analog, AM2201, preventing false identifications . The well-documented high binding affinity (Ki = 1.0 nM for CB1) also serves as a benchmark for activity-based confirmation assays .

Cannabinoid Receptor Pharmacology Research

Researchers investigating cannabinoid receptor signaling can utilize Cl2201 as a potent dual CB1/CB2 agonist. Its 9-fold higher affinity for CB1 compared to the foundational compound JWH-018 makes it a superior tool for studies requiring high receptor occupancy at low concentrations, such as in competitive binding studies or in functional assays where receptor reserve is limited .

Metabolism and Pharmacokinetic Studies

Cl2201 serves as a specific substrate for in vitro metabolism studies using hepatocytes or microsomes. The distinct chlorine and fluorine substitutions provide unique metabolic markers (e.g., chloro- and fluoro-containing metabolites) that can be tracked via LC-MS/MS. This allows for the study of phase I and phase II metabolism of halogenated synthetic cannabinoids without interference from other naphthoylindole metabolites .

Analytical Method Development and Validation

The increased lipophilicity of Cl2201 (ACD/LogP = 6.80) compared to AM2201 necessitates tailored analytical protocols . Analytical chemists can use Cl2201 to optimize and validate LC-MS/MS methods, ensuring robust chromatographic separation and efficient ionization for this class of halogenated compounds. This is essential for developing sensitive and specific assays for biological matrices.

Application
Selection Property
Validation Focus
Forensic identification and seized drug analysis
Distinct 4-chloro MS signature
Differentiation from AM2201 and structural analogs
CB1/CB2 receptor signaling studies
Reported high-affinity dual agonist context
Competitive binding and functional assay endpoints
In vitro metabolism studies
Unique halogenated metabolic markers
LC-MS/MS tracking of chloro/fluoro metabolites
LC-MS/MS method optimization
Lipophilicity and halogen substitution profile
Chromatographic separation and ionization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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